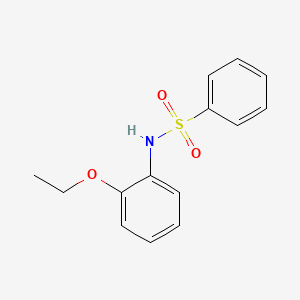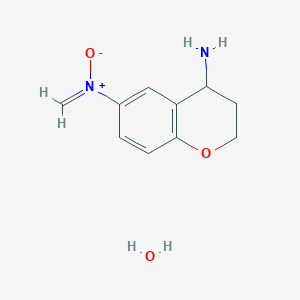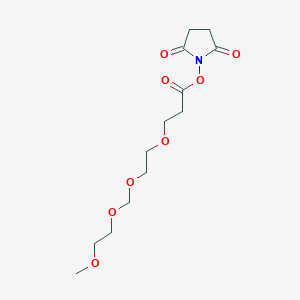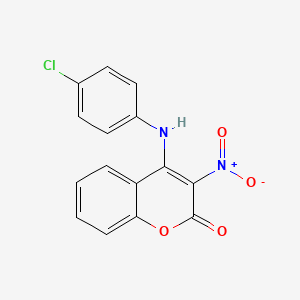![molecular formula C9H6N2O4 B14171999 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid CAS No. 1204475-86-4](/img/structure/B14171999.png)
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes at elevated temperatures to yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with diverse functional groups .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of inhibitors targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The inhibition of FGFRs leads to the suppression of downstream signaling pathways, ultimately resulting in reduced cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
Pyrrolopyrazine Derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring, leading to different biological activities.
1H-Pyrrolo[3,2-b]pyridine: Another isomeric form with distinct chemical properties and applications.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid is unique due to its specific ring fusion and the presence of two carboxylic acid groups, which confer distinct reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
1204475-86-4 |
|---|---|
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-4-2-1-3-10-7(4)11-6(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
JAUCWBBRMXGDBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=C2C(=O)O)C(=O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)




phosphane}](/img/structure/B14171952.png)







